PARP-1 Inhibitory Potency: DPQ Exhibits ~10,000-Fold Greater Potency than Prototypical Inhibitor 3-Aminobenzamide
DPQ demonstrates dramatically enhanced PARP inhibitory potency relative to the classical reference inhibitor 3-aminobenzamide (3-AB). In enzymatic assays, DPQ exhibits an EC50 of 20 nM for PARP inhibition, representing approximately 10,000-fold greater potency than 3-aminobenzamide, which requires an EC50 of 200 µM to achieve comparable enzyme inhibition . This potency differential translates directly to experimental feasibility: 3-AB necessitates millimolar working concentrations that frequently induce non-specific cellular effects and solubility limitations, whereas DPQ achieves complete PARP-1 inhibition at nanomolar concentrations compatible with standard cell culture and in vivo dosing regimens. Critically, DPQ at concentrations ranging from 1 µM to 10 mM exhibits no direct antioxidant activity, in stark contrast to 3-AB which possesses confounding radical-scavenging properties that obscure interpretation of oxidative stress studies .
| Evidence Dimension | PARP enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): EC50 = 200 µM (200,000 nM) |
| Quantified Difference | 10,000-fold greater potency |
| Conditions | Purified PARP enzyme assay; pH 8.0; 22°C |
Why This Matters
Researchers requiring specific PARP-1 inhibition without antioxidant confounding effects must select DPQ over 3-AB; the 10,000-fold potency advantage eliminates millimolar dosing artifacts.
